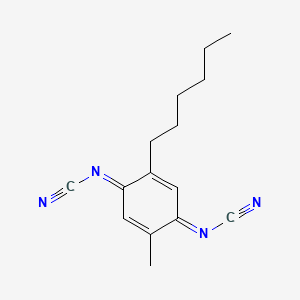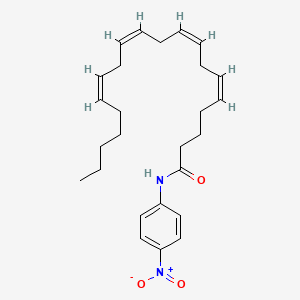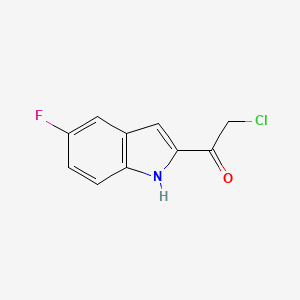
(S)-FTY-720 Phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-FTY-720 Phosphonate typically involves the introduction of a phosphonate group into the FTY-720 molecule. One common method is the Michaelis-Arbuzov reaction, where an alkyl halide reacts with a trialkyl phosphite to form the corresponding phosphonate ester. This reaction is often carried out under mild conditions using a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Michaelis-Arbuzov reaction. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-FTY-720 Phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-FTY-720 Phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular signaling pathways.
Medicine: Research focuses on its immunomodulatory properties and potential therapeutic applications in autoimmune diseases.
Industry: It is explored for use in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-FTY-720 Phosphonate involves its interaction with specific molecular targets. The compound is known to modulate sphingosine-1-phosphate receptors, which play a crucial role in immune cell trafficking. By binding to these receptors, this compound can alter the movement and function of immune cells, thereby exerting its immunomodulatory effects .
Vergleich Mit ähnlichen Verbindungen
Fingolimod (FTY-720): The parent compound of (S)-FTY-720 Phosphonate, known for its immunomodulatory properties.
Phosphonate Derivatives: Other phosphonate-containing compounds with similar chemical structures and biological activities.
Uniqueness: this compound is unique due to the presence of the phosphonate group, which enhances its chemical stability and biological activity compared to its parent compound, fingolimod. This modification allows for more targeted and effective interactions with molecular targets, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
1142015-10-8 |
|---|---|
Molekularformel |
C20H36NO4P |
Molekulargewicht |
385.485 |
IUPAC-Name |
[(3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid |
InChI |
InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m0/s1 |
InChI-Schlüssel |
XDSPSYJWGHPIAZ-FQEVSTJZSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N |
Synonyme |
P-[(3S)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


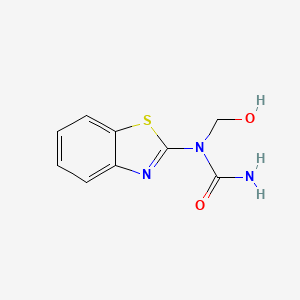
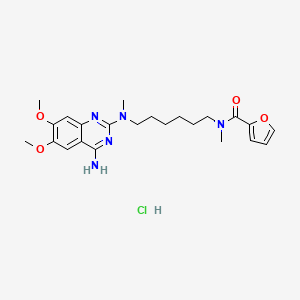
![[1,4]Dioxino[2,3-g][1,3]benzothiazole](/img/structure/B571219.png)
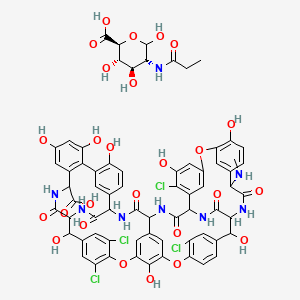
![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)
